For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Xenin (B549566): A Xenopsin-Related Peptide
This technical guide provides a comprehensive overview of the discovery, origin, and biological functions of xenin, a significant xenopsin-related peptide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and signaling pathways.
While the initial topic of interest was "Xenopsin-Related Peptide 2" (XP-2), a scarcity of detailed scientific literature on this specific avian peptide necessitates a pivot to the closely related and extensively studied human peptide, xenin. Xenin, a 25-amino acid peptide, is considered the human counterpart to the amphibian peptide xenopsin (B549565) and has garnered significant interest for its physiological roles, particularly in metabolic regulation.[1][2]
Discovery and Origin of Xenin
Xenin was first identified in human gastric mucosa during a search for a human analog to the amphibian peptide xenopsin.[2] It is a 25-amino acid peptide that is structurally related to both xenopsin and the neuropeptide neurotensin (B549771).[2][3]
The origin of xenin is unique. It is derived from the N-terminus of the widely distributed cytosolic coat protein, alpha-COP (Coatomer Protein Subunit Alpha).[2] The precursor to xenin is a 35-amino acid polypeptide called proxenin, which can be cleaved by aspartic proteinases like pepsin and cathepsin E to release the biologically active xenin-25.[2][3][4]
Xenin is primarily secreted from enteroendocrine K-cells in the duodenum and jejunum, the same cells that secrete glucose-dependent insulinotropic polypeptide (GIP).[1][3] Its release into the circulation is stimulated by the ingestion of food.[1] While the gastrointestinal tract has the highest concentrations, xenin immunoreactivity has also been detected in other tissues, including the hypothalamus, pancreas, liver, kidney, heart, testes, and skin.[1]
Quantitative Data
Table 1: Amino Acid Sequence of Xenin and Related Peptides
| Peptide Name | Amino Acid Sequence |
| Xenin-25 | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
| Proxenin | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Thr-Ser-Leu-His-Asn-Gly-Val-Ile-Gln-Leu-OH |
| Xenin-8 | His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
| Xenopsin | (Pyr)-Gly-Lys-Arg-Pro-Trp-Ile-Leu |
| Xenopsin-Related Peptide 1 | His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
| Xenopsin-Related Peptide 2 (XP-2) | Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu |
Table 2: Physicochemical Properties of Xenin-25
| Property | Value |
| Molecular Weight | 3051.7 g/mol |
| Molecular Formula | C141H234N42O35S1 |
Note: Data is calculated based on the amino acid sequence.
Experimental Protocols
Detailed experimental protocols are crucial for the study of xenin. Below are summaries of methodologies commonly employed in xenin research.
Peptide Isolation and Purification
The initial isolation of xenin from human gastric mucosa involved a multi-step process:
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Tissue Extraction: Human gastric mucosal tissue is homogenized in an acidic extraction medium to solubilize peptides and proteins.
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Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.
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Solid-Phase Extraction: The supernatant is passed through a solid-phase extraction column (e.g., Sep-Pak C18) to concentrate the peptides and remove salts and other small molecules.
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High-Performance Liquid Chromatography (HPLC): The peptide-rich extract is then subjected to multiple rounds of reverse-phase and ion-exchange HPLC for purification to homogeneity. Fractions are monitored for xenopsin-like immunoreactivity using a radioimmunoassay (RIA) developed for amphibian xenopsin.
Radioimmunoassay (RIA) for Xenin
RIA is a common method to quantify xenin levels in plasma and tissue extracts:
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Antibody Generation: Antibodies against synthetic xenin are raised in animals (e.g., rabbits).
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Radiolabeling: Synthetic xenin is radiolabeled, typically with Iodine-125.
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Competitive Binding: A known amount of radiolabeled xenin is mixed with the antibody and the sample containing an unknown amount of xenin. The unlabeled xenin in the sample competes with the radiolabeled xenin for binding to the antibody.
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Separation and Counting: The antibody-bound xenin is separated from the free xenin, and the radioactivity of the bound fraction is measured.
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Standard Curve: A standard curve is generated using known concentrations of unlabeled xenin to determine the concentration in the unknown samples.
In Vitro Bioassays
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Insulin (B600854) Secretion from Pancreatic Beta-Cells:
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Cell Culture: Pancreatic beta-cell lines (e.g., BRIN-BD11) are cultured under standard conditions.
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Stimulation: Cells are incubated with varying concentrations of xenin in the presence of different glucose concentrations (e.g., basal and stimulatory).
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Insulin Measurement: The amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or RIA.
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Cell Viability and Apoptosis Assays:
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Cell Treatment: Cells are treated with xenin in the presence or absence of apoptotic stimuli (e.g., cytokines).
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Viability Assessment: Cell viability can be measured using assays such as the MTT or MTS assay.
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Apoptosis Measurement: Apoptosis can be assessed by measuring caspase-3/7 activity, TUNEL staining, or flow cytometry using Annexin V/propidium iodide staining.
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In Vivo Studies in Animal Models
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Glucose Tolerance Tests:
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Animal Model: Studies are often conducted in rodent models of normal physiology, obesity, or diabetes.
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Administration: Animals are administered xenin (e.g., via intraperitoneal injection) followed by an oral or intraperitoneal glucose challenge.
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Blood Sampling: Blood samples are collected at various time points to measure glucose and insulin levels.
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Food Intake and Satiety Studies:
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Administration: Xenin is administered to fasted animals (e.g., intracerebroventricularly or intraperitoneally).
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Food Intake Measurement: The amount of food consumed over a specific period is measured and compared to control animals.
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Signaling Pathways
While a specific receptor for xenin has not yet been definitively identified, evidence suggests that some of its actions may be mediated through the neurotensin receptor 1 (NTSR1) due to the structural similarity between xenin and neurotensin.[2][3] However, some biological effects of xenin have been shown to be independent of NTSR1 activation.[1]
Xenin and GIP Co-signaling in Pancreatic Beta-Cells
Xenin is known to potentiate the insulinotropic effects of GIP.[1] The proposed mechanism involves a cholinergic relay.
Caption: Xenin potentiates GIP-mediated insulin secretion via a cholinergic mechanism.
Xenin Signaling in the Hypothalamus and Satiety
Xenin has been shown to reduce food intake, and this effect is thought to be mediated, at least in part, through actions in the hypothalamus.[9][10] Studies have indicated that xenin's anorectic effects are independent of the leptin and melanocortin signaling pathways.[1][9][10]
Caption: Xenin's regulation of food intake is independent of leptin and melanocortin pathways.
Conclusion
Xenin is a multifaceted peptide with significant potential in metabolic research and drug development. Its discovery as the human counterpart to xenopsin has opened avenues for investigating its role in glucose homeostasis, satiety, and gastrointestinal function. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the biology of xenin. The elucidation of its specific receptor and the precise signaling mechanisms remains a key area for future investigation, which could unlock new therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.
References
- 1. Xenin and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenin--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenin - Wikipedia [en.wikipedia.org]
- 4. Identification of proxenin as a precursor of the peptide xenin with sequence homology to yeast and mammalian coat protein alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qyaobio.com [qyaobio.com]
- 7. peptide.com [peptide.com]
- 8. Xenin | TargetMol [targetmol.com]
- 9. Xenin, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xenin, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
